Cas no 2137061-51-7 (8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)-)
![8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)- structure](https://ja.kuujia.com/scimg/cas/2137061-51-7x500.png)
8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)- 化学的及び物理的性質
名前と識別子
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- 8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)-
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- インチ: 1S/C12H21NO2/c1-4-13-6-5-11(14)12(13)7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3/t9-,10+,12?
- InChIKey: YBWZSHAFGTYWTL-DHHPTOIESA-N
- ほほえんだ: N1(CC)C2(C[C@H](C)O[C@H](C)C2)C(=O)CC1
8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785482-5.0g |
(7R,9S)-1-ethyl-7,9-dimethyl-8-oxa-1-azaspiro[4.5]decan-4-one |
2137061-51-7 | 95.0% | 5.0g |
$3355.0 | 2025-03-21 | |
Enamine | EN300-785482-0.05g |
(7R,9S)-1-ethyl-7,9-dimethyl-8-oxa-1-azaspiro[4.5]decan-4-one |
2137061-51-7 | 95.0% | 0.05g |
$972.0 | 2025-03-21 | |
Enamine | EN300-785482-0.5g |
(7R,9S)-1-ethyl-7,9-dimethyl-8-oxa-1-azaspiro[4.5]decan-4-one |
2137061-51-7 | 95.0% | 0.5g |
$1111.0 | 2025-03-21 | |
Enamine | EN300-785482-2.5g |
(7R,9S)-1-ethyl-7,9-dimethyl-8-oxa-1-azaspiro[4.5]decan-4-one |
2137061-51-7 | 95.0% | 2.5g |
$2268.0 | 2025-03-21 | |
Enamine | EN300-785482-0.1g |
(7R,9S)-1-ethyl-7,9-dimethyl-8-oxa-1-azaspiro[4.5]decan-4-one |
2137061-51-7 | 95.0% | 0.1g |
$1019.0 | 2025-03-21 | |
Enamine | EN300-785482-10.0g |
(7R,9S)-1-ethyl-7,9-dimethyl-8-oxa-1-azaspiro[4.5]decan-4-one |
2137061-51-7 | 95.0% | 10.0g |
$4974.0 | 2025-03-21 | |
Enamine | EN300-785482-0.25g |
(7R,9S)-1-ethyl-7,9-dimethyl-8-oxa-1-azaspiro[4.5]decan-4-one |
2137061-51-7 | 95.0% | 0.25g |
$1065.0 | 2025-03-21 | |
Enamine | EN300-785482-1.0g |
(7R,9S)-1-ethyl-7,9-dimethyl-8-oxa-1-azaspiro[4.5]decan-4-one |
2137061-51-7 | 95.0% | 1.0g |
$1157.0 | 2025-03-21 |
8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)- 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)-に関する追加情報
8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)-: A Comprehensive Overview
The compound with CAS No 2137061-51-7, commonly referred to as 8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)-, is a highly specialized organic molecule with significant applications in the pharmaceutical and chemical industries. This compound is notable for its unique spirocyclic structure, which combines a four-membered and a five-membered ring system. The spiro arrangement is a defining feature of this molecule, contributing to its distinct chemical properties and biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies. One of the most promising approaches involves the use of ring-closing metathesis, which allows for the precise formation of the spirocyclic framework. This method not only enhances the yield but also ensures high stereochemical control, which is critical for maintaining the compound's biological activity. Researchers have also explored alternative strategies, such as stepwise cyclization and enzymatic catalysis, to further optimize the synthesis process.
The 8-Oxa moiety in the molecule plays a pivotal role in its pharmacological properties. The oxygen atom within the four-membered ring introduces electronic effects that influence the compound's reactivity and solubility. Recent studies have demonstrated that this oxygen-containing structure enhances the molecule's ability to interact with specific biological targets, such as enzymes and receptors. This has led to its investigation as a potential lead compound in drug discovery programs targeting various therapeutic areas.
The 1-azaspiro component of the molecule adds another layer of complexity to its structure. The nitrogen atom within the spiro system contributes to hydrogen bonding capabilities and overall molecular stability. This feature has been exploited in designing bioisosteres and analogs with improved pharmacokinetic profiles. For instance, modifications to the nitrogen-containing ring have been shown to enhance bioavailability and reduce off-target effects in preclinical models.
One of the most exciting developments in recent years is the application of machine learning algorithms to predict the biological activity of compounds like 8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)-. These algorithms analyze vast datasets of chemical structures and their corresponding biological activities to identify key structural motifs associated with desired pharmacological properties. By leveraging such tools, researchers can accelerate the discovery of novel drug candidates with optimized efficacy and safety profiles.
In terms of therapeutic applications, this compound has shown particular promise in oncology research. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. Additionally, its unique structure allows for selective targeting of cancer cells while minimizing toxicity to healthy tissues. These findings have prompted further investigations into its potential use as a chemotherapeutic agent or as a component of combination therapies.
Another area of active research is the exploration of this compound's role in neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress has led to investigations into its potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease. Early results from animal models suggest that it may offer neuroprotective benefits by enhancing synaptic plasticity and reducing inflammation.
The stereochemistry of this compound is another critical aspect that has garnered significant attention. The specific configuration at positions (7R) and (9S) is essential for maintaining its biological activity. Recent studies have employed chiral resolution techniques to isolate enantiomeric forms of this compound, enabling researchers to study their individual contributions to pharmacological effects. This has provided valuable insights into stereochemical requirements for optimal activity.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of compounds like 8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)-. Researchers are investigating how microbial communities metabolize such complex molecules under various environmental conditions. This knowledge is crucial for assessing their potential impact on ecosystems and developing strategies for safe disposal or recycling.
In conclusion, 8-Oxa-1-azaspiro[4.5]decan-4-one, 1-ethyl-7,9-dimethyl-, (7R,9S)- represents a fascinating example of how advanced synthetic techniques and cutting-edge research can lead to innovative chemical entities with broad applications across multiple fields. As our understanding of its properties continues to grow, it holds immense potential for contributing to advancements in medicine and beyond.
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